molecular formula C16H14ClN3 B2360805 3-(4-chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine CAS No. 866018-11-3

3-(4-chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine

Cat. No.: B2360805
CAS No.: 866018-11-3
M. Wt: 283.76
InChI Key: LEFMWIRVZAQPMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine is a high-value pyrazolo[1,5-a]pyrimidine derivative offered for research and development purposes . This compound belongs to a class of purine analogues known for their significant potential as antimetabolites in biochemical pathways . The pyrazolo[1,5-a]pyrimidine scaffold is of substantial pharmaceutical interest, with documented studies highlighting its antitrypanosomal and antischistosomal activities . Its structural similarity to nucleic acid bases also makes it a relevant scaffold for exploring new oncological agents and enzymatic inhibitors . The specific molecular structure of this compound features a fused, rigid heterobicyclic system. Crystallographic studies on closely related analogs reveal that the 4-substituted chlorophenyl ring is nearly coplanar with the heterobicyclic core, which can influence its supramolecular aggregation and interaction with biological targets . This compound is intended for use in chemical biology, medicinal chemistry, and drug discovery research. It serves as a key intermediate for further synthetic elaboration, including metal-catalyzed cross-coupling reactions, to generate a diverse library of analogs for structure-activity relationship (SAR) studies . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals, nor is it for personal use. All information provided is for informational purposes only.

Properties

IUPAC Name

10-(4-chlorophenyl)-7-methyl-1,8,12-triazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3/c1-10-13-3-2-4-15(13)20-16(19-10)14(9-18-20)11-5-7-12(17)8-6-11/h5-9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFMWIRVZAQPMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C3=C1CCC3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. As a member of the pyrazolo[1,5-a]pyrimidine family, this compound exhibits potential therapeutic applications, particularly in oncology and infectious diseases. This article discusses its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

The compound has the chemical formula C16H14ClN3C_{16}H_{14}ClN_3 and features a bicyclic structure that contributes to its biological activity. The synthesis typically involves cyclocondensation reactions, which can be efficiently performed using microwave irradiation techniques. For instance, a study reported the synthesis of this compound through the reaction of 5-amino-1H-pyrazole derivatives with 2-acetylcyclopentanone under microwave conditions, yielding high purity and structural integrity suitable for biological testing .

Table 1: Synthesis Conditions for this compound

ReactantsConditionsYield (%)Melting Point (K)
5-amino-1H-pyrazole & 2-acetylcyclopentanoneMicrowave irradiation (600 W) for 1.5–2 min83496–497

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. The mechanism of action often involves the inhibition of key cellular pathways associated with cancer cell proliferation and survival. For example, compounds within this class have been shown to induce apoptosis in various cancer cell lines through caspase activation pathways .

In a comparative study involving multiple compounds from the pyrazolo family, it was found that derivatives similar to this compound demonstrated cytotoxic effects surpassing those of traditional chemotherapeutic agents like cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231) .

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease enzymes. These activities are crucial for developing treatments against neurodegenerative diseases and certain infections .

Antimicrobial Activity

In addition to anticancer properties, derivatives of pyrazolo[1,5-a]pyrimidine have been reported to possess antibacterial activity. Studies have demonstrated their effectiveness against various bacterial strains, suggesting potential applications in treating infections resistant to conventional antibiotics .

Case Study 1: Anticancer Activity Assessment

A recent study assessed the anticancer potential of several pyrazolo derivatives against MCF-7 cells using the MTT assay. The results indicated that compounds similar to this compound exhibited IC50 values significantly lower than those of standard chemotherapeutics. The study concluded that these compounds could serve as lead candidates for further drug development targeting breast cancer .

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of synthesized pyrazolo derivatives. The study highlighted that certain modifications to the chemical structure enhanced AChE inhibition potency compared to unmodified compounds. This finding suggests that strategic alterations in substituents can optimize biological activity and selectivity for therapeutic applications .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including 3-(4-chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine. These compounds are known to inhibit various cancer cell lines by targeting specific enzymes involved in cancer progression.

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of this compound against several cancer cell lines. The results indicated that it could induce apoptosis in A549 lung cancer cells through a mitochondrial-dependent pathway. The compound exhibited significant cytotoxicity with an IC50 value of approximately 12.5 µM against A549 cells.

Compound Cancer Type IC50 (µM) Reference
This compoundA549 (Lung)12.5

Enzyme Inhibition

In addition to its anticancer properties, this compound has shown promise as an enzyme inhibitor. It has been studied for its activity against various kinases and enzymes critical for cellular processes.

Case Study 2: Enzyme Inhibition Activity

The compound has demonstrated inhibitory effects on dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis. The inhibition profile revealed a competitive inhibition mechanism with an IC50 value of approximately 15 µM.

Enzyme Inhibition Type IC50 (µM) Reference
DHODHCompetitive15.0
Xanthine OxidaseModerate Inhibition72.4

Summary of Findings

The applications of this compound in scientific research predominantly focus on:

  • Anticancer Activity : Demonstrated potential against various cancer cell lines with significant cytotoxic effects.
  • Enzyme Inhibition : Effective as a competitive inhibitor for key enzymes involved in cellular processes.

Comparison with Similar Compounds

Structural Comparison with Isostructural Analogues

The compound shares a common bicyclic framework with several isostructural derivatives, differing primarily in the substituents on the aryl ring at position 3. Key structural and crystallographic comparisons include:

Halogen-Substituted Derivatives

  • 2-(4-Bromophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine :
    Replacing chlorine with bromine increases molecular weight (Br: ~80 g/mol vs. Cl: ~35 g/mol) but retains similar hydrogen-bonding patterns. Both form C–H···π(arene) interactions, leading to chain-like crystal packing .

Electron-Donating Substituents

  • 2-(4-Methoxyphenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine :
    The methoxy group introduces a C–H···N hydrogen bond, forming sheets via π-π stacking interactions. This contrasts with the chloro derivative’s simpler chain structure, suggesting improved crystallinity but reduced hydrophobicity .

Hydrocarbon-Substituted Analogues

Anticancer Activity

  • The 4-chlorophenyl derivative 12b (N-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine) exhibits a therapeutic index (TI) of 7.52–10.24 against A549 and Caco-2 cancer cells, outperforming doxorubicin (TI = 2.42–2.67) .
  • Trifluoromethyl Substitution (e.g., 2-(4-chlorophenyl)-8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine): The CF₃ group increases logP (4.99 vs.

Kinase Inhibition

  • Hydrophobic groups at position 3 (e.g., 4-chlorophenyl) improve ATP-binding pocket interactions in kinase targets like CDK2. Systematic SAR studies show that electron-withdrawing groups at position 5 (e.g., methyl) balance potency and selectivity .

Pharmacokinetic and Physicochemical Properties

Property 3-(4-Chlorophenyl)-5-methyl Derivative 2-(4-Bromophenyl) Analogue 2-(4-Methoxyphenyl) Analogue 8-(Trifluoromethyl) Derivative
Molecular Weight (g/mol) 313.77 358.22 309.35 337.73
logP ~3.8 ~4.2 ~2.5 4.99
Hydrogen Bond Acceptors 2 2 3 2
Cytotoxicity Non-toxic Non-toxic Non-toxic Data unavailable

Preparation Methods

Cyclocondensation of 5-Aminopyrazoles with Cyclic β-Dicarbonyl Compounds

The fused cyclopenta[e]pyrazolo[1,5-a]pyrimidine core is typically constructed via cyclocondensation reactions between 5-aminopyrazole derivatives and cyclic β-dicarbonyl compounds. For instance, Portilla et al. (2012) demonstrated that reacting 3-substituted-5-amino-1H-pyrazoles with 2-acetylcyclopentanone under solvent-free microwave irradiation yields cyclopentapyrazolo[1,5-a]pyrimidines with high regioselectivity. Adapting this method, 5-amino-3-(4-chlorophenyl)-1H-pyrazole can be condensed with 2-acetylcyclopentanone to form the dihydrocyclopenta ring system. The reaction proceeds via nucleophilic attack of the pyrazole’s amino group on the diketone’s carbonyl carbon, followed by intramolecular cyclization and dehydration (Scheme 1).

Table 1: Optimization of Cyclocondensation Conditions

Parameter Condition Yield (%) Reference
Solvent Solvent-free 85
Temperature 120°C (microwave) 92
Catalyst None 88

The absence of solvent and use of microwave irradiation significantly enhance reaction efficiency, reducing time from hours to minutes compared to traditional reflux methods.

Halogenation and Methylation Strategies

Introducing the 4-chlorophenyl group necessitates either pre-functionalization of the pyrazole precursor or post-cyclization halogenation. Sikdar et al. (2023) reported that oxidative halogenation using sodium halides and potassium persulfate selectively introduces halogens at the 3-position of pyrazolo[1,5-a]pyrimidines. However, in this case, the 4-chlorophenyl moiety is best introduced prior to cyclization by starting with 4-chlorophenyl-substituted pyrazole. The methyl group at position 5 can be incorporated via alkylation of a secondary amine intermediate or by using a methyl-containing β-diketone during cyclization.

Condensation Reactions for Substituent Integration

Regioselective Condensation with Enaminones

An alternative route involves the reaction of 5-amino-3-(4-chlorophenyl)-1H-pyrazole with methyl-substituted enaminones. Moustafa et al. (2022) highlighted that such condensations under acidic conditions yield pyrazolo[1,5-a]pyrimidines with predictable regiochemistry. For example, reacting the pyrazole with methyl vinyl ketone enaminone facilitates the formation of the 5-methyl substituent directly on the pyrimidine ring. This method avoids post-synthetic modifications, streamlining the synthesis (Scheme 2).

Three-Component Reactions for Structural Diversity

Three-component reactions (3CRs) offer a versatile pathway to incorporate multiple substituents in a single step. Li et al. (2006) utilized 3CRs involving 5-aminopyrazoles, aldehydes, and malononitrile to assemble pyrazolo[1,5-a]pyrimidines with diverse functional groups. Applying this strategy, 5-amino-3-(4-chlorophenyl)-1H-pyrazole, cyclopentanone, and methyl acetoacetate could be combined to simultaneously form the cyclopenta ring and introduce the methyl group.

Functionalization and Optimization

Palladium-Catalyzed Cross-Coupling for Aryl Group Introduction

The 4-chlorophenyl group can be introduced via Suzuki-Miyaura coupling if the pyrazole core lacks this substituent. The patent EP3458456B1 describes palladium-catalyzed coupling of brominated pyrazolo[1,5-a]pyrimidines with aryl boronic acids, achieving high yields under mild conditions. For instance, treating 3-bromo-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine with 4-chlorophenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water at 80°C installs the aryl group efficiently (Scheme 3).

Table 2: Cross-Coupling Reaction Parameters

Reagent Condition Yield (%) Reference
Pd(PPh₃)₄ 80°C, 12 h 78
Ligand None 65
Base Na₂CO₃ 82

Green Chemistry Approaches

Recent trends emphasize solvent-free and catalyst-free conditions to enhance sustainability. Portilla et al. (2012) achieved 92% yields in cyclopenta-fused pyrazolo[1,5-a]pyrimidine synthesis using microwave irradiation without solvents. Similarly, mechanochemical grinding of reactants in a ball mill has been explored for analogous compounds, reducing waste and energy consumption.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

The final compound’s structure is validated using NMR, IR, and mass spectrometry. The ¹H NMR spectrum typically shows singlet peaks for the methyl group at δ 2.35–2.45 ppm and aromatic protons from the 4-chlorophenyl moiety at δ 7.25–7.45 ppm. IR stretches at 1600–1650 cm⁻¹ confirm the presence of C=N bonds in the pyrimidine ring.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the fused cyclopenta ring and substituent positions. For example, Rajesh et al. (2007) reported a related structure with a pyrazolo[4,3-d]pyrimidine core, showing planar geometry and intramolecular hydrogen bonds. Similar analysis for 3-(4-chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine would reveal dihedral angles between rings of <2°, confirming coplanarity.

Q & A

Q. What are the established synthetic routes for 3-(4-chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is synthesized via solvent-free cyclocondensation between 5-amino-1H-pyrazole derivatives and 2-acetylcyclopentanone under microwave irradiation. This method minimizes side reactions and improves efficiency compared to traditional heating . Key variables include:

  • Substituent effects : Electron-withdrawing groups (e.g., Cl, Br) on the phenyl ring stabilize intermediates, enhancing cyclization efficiency.
  • Microwave parameters : Optimal irradiation time (5–10 min) and power (300–500 W) reduce decomposition of thermally sensitive intermediates.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) resolves regioisomeric byproducts.

Q. How is the molecular structure of this compound validated, and what crystallographic data are critical for confirming its identity?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key structural features include:

  • Hydrogen-bonding motifs : C–H⋯N (2.85–3.10 Å) and π⋯π stacking (3.40–3.60 Å) interactions stabilize the crystal lattice .
  • Torsional angles : The dihedral angle between the pyrazolo-pyrimidine core and the 4-chlorophenyl group is ~15–20°, indicating minimal steric hindrance.
  • Cl substitution : The Cl atom at the para position induces a planar conformation, critical for biological activity .

Q. What biological activities are associated with this compound, and what experimental models are used to evaluate its efficacy?

Methodological Answer: As a pyrazolo[1,5-a]pyrimidine analog, it exhibits:

  • Anti-parasitic activity : Tested against Trypanosoma brucei (IC₅₀: 2–5 µM) using Alamar Blue assays .
  • Enzyme inhibition : Screened against human Aurora kinase A (IC₅₀: 0.8 µM) via fluorescence polarization assays .
  • In vivo models : Administered in murine schistosomiasis models (oral dose: 50 mg/kg/day) with liver egg burden reduction as the endpoint .

Advanced Research Questions

Q. How can the synthetic protocol be optimized to scale up production while maintaining regioselectivity?

Methodological Answer:

  • Flow chemistry : Continuous flow reactors with immobilized catalysts (e.g., Amberlyst-15) reduce reaction time (≤30 min) and improve yield (≥85%) .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) at 80–100°C enhance solubility of intermediates but may increase byproduct formation.
  • Microwave vs. conventional heating : Comparative studies show microwave irradiation reduces energy consumption by 40% and improves purity (HPLC: >98%) .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity, and what SAR trends are observed?

Methodological Answer:

  • Halogen effects :
    • Cl vs. Br : Bromine substitution increases lipophilicity (logP: +0.3) but reduces solubility, lowering in vivo efficacy .
    • Methoxy groups : Introduction at the phenyl ring (e.g., 4-methoxyphenyl) enhances kinase inhibition (IC₅₀: 0.5 µM) due to H-bonding with ATP-binding pockets .
  • Core modifications : Adding methyl groups to the cyclopentane ring improves metabolic stability (t₁/₂: >6 h in rat liver microsomes) .

Q. What analytical techniques resolve contradictions in spectral data (e.g., NMR vs. XRD) for this compound?

Methodological Answer:

  • Dynamic NMR : Detects conformational exchange in solution (e.g., ring puckering) that XRD may miss. For example, coalescence temperatures (~−40°C) confirm rapid interconversion of chair-boat conformers .
  • DFT calculations : Compare experimental XRD bond lengths (C–N: 1.34 Å) with theoretical values (B3LYP/6-31G*) to validate resonance structures .
  • Mass spectrometry : High-resolution ESI-MS identifies isotopic patterns (e.g., Cl: ³⁵Cl/³⁷Cl ratio) to distinguish regioisomers .

Q. How can computational modeling predict binding modes of this compound with biological targets?

Methodological Answer:

  • Docking studies (AutoDock Vina) : The pyrazolo-pyrimidine core aligns with ATP-binding sites in kinases (e.g., PDB: 4UYE). Key interactions:
    • Chlorophenyl group: Hydrophobic contacts with Leu210 and Val17.
    • Pyrimidine N3: H-bond with Lys162 (distance: 2.9 Å) .
  • MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns. RMSD <2.0 Å indicates stable binding .

Q. What strategies mitigate toxicity issues observed in preclinical studies?

Methodological Answer:

  • Prodrug design : Esterification of the pyrimidine NH group (e.g., acetyl prodrug) improves bioavailability and reduces hepatotoxicity (ALT levels: ↓30%) .
  • Metabolic profiling (LC-MS/MS) : Identifies reactive metabolites (e.g., epoxide intermediates). Blocking metabolic hotspots with deuterium (C–D bonds) slows oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.